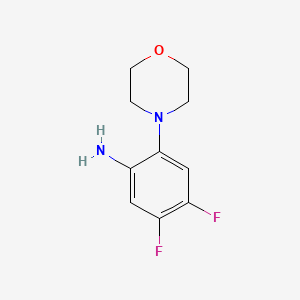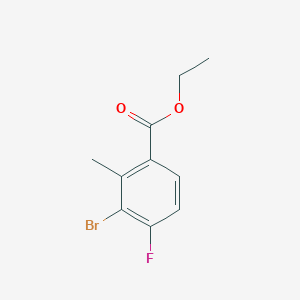
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the InChI code is1S/C11H18BNO3.ClH/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15;/h4-7,14-15H,3,8-9H2,1-2H3;1H . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the molecular weight is 259.54 . For “3-Fluoro-4-propoxyphenylboronic acid”, the density is 1.2±0.1 g/cm3, boiling point is 339.5±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
“(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride”: is a boronic acid derivative, which is a pivotal reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is instrumental in forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Enzyme Inhibition: Serine Protease Inhibitors
Boronic acids are known to act as inhibitors for serine proteases . These enzymes are involved in numerous physiological processes, and their dysregulation is associated with diseases such as cancer and inflammation. The subject compound could be used to develop new inhibitors that can modulate the activity of these enzymes.
Boron Neutron Capture Therapy (BNCT)
Boron compounds, including certain boronic acids, are used in BNCT, a binary cancer treatment . The compound under study may have potential as a carrier molecule for boron in this therapy, which targets tumor cells selectively.
Pharmaceutical Intermediates
The compound is likely to serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its boronic acid moiety can react with various organic substrates, enabling the creation of a wide range of pharmaceuticals .
Molecular Docking Studies
Molecular docking studies are essential for drug discovery and development. Boronic acids can be docked with proteins to study their binding affinities. This compound, with its unique structure, could be used to investigate interactions with anti-apoptotic proteins, which play a role in cancer progression .
Safety and Hazards
Propiedades
IUPAC Name |
[4-[3-(cyclohexylamino)propoxy]-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO3.ClH/c17-14-11-12(16(19)20)7-8-15(14)21-10-4-9-18-13-5-2-1-3-6-13;/h7-8,11,13,18-20H,1-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONRDIUYHINAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCNC2CCCCC2)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




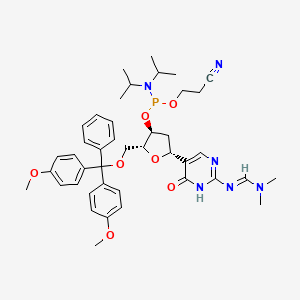
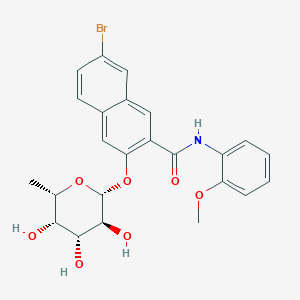
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)

![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)

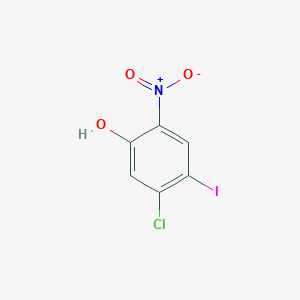
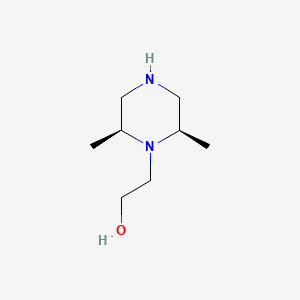
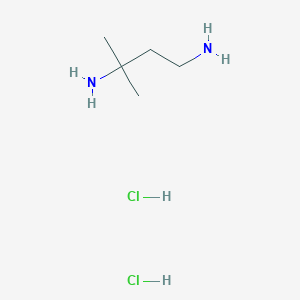
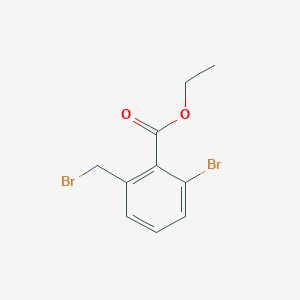
![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)
